(E)-Desmethyldoxepin, also known as (E)-N-Desmethyldoxepin or trans-Desmethyldoxepin, is a key metabolite of the tricyclic antidepressant Doxepin. [, , , , , , , , , , , , , , , ] It is one of the two geometric isomers of Desmethyldoxepin, the other being (Z)-Desmethyldoxepin (cis-Desmethyldoxepin). [, , , , , , , , , , , , , , , ] While Doxepin is administered as a mixture of (E)- and (Z)- isomers, the ratio of (E)-Desmethyldoxepin to (Z)-Desmethyldoxepin in plasma is often higher, suggesting stereoselective metabolism. [, , , , , , , , , , , , , , , ] This isomeric shift has significant implications for understanding Doxepin's pharmacokinetic profile and metabolic pathways. [, , , , , , , , , , , , , , , ]
The synthesis of (E)-Desmethyldoxepin involves several key steps, primarily derived from doxepin hydrochloride. A notable method includes:
This method enhances efficiency and product purity while reducing reaction time compared to previous synthesis techniques.
The molecular structure of (E)-Desmethyldoxepin features a dibenzooxepine core, characterized by a fused benzene ring system and an oxepine ring. The specific structural features include:
The compound's three-dimensional conformation influences its interaction with biological targets, which is critical for its pharmacological action .
(E)-Desmethyldoxepin participates in various chemical reactions typical of amines and aromatic compounds:
These reactions are essential for understanding the metabolism and elimination pathways of the compound within biological systems.
(E)-Desmethyldoxepin acts primarily as a norepinephrine and serotonin reuptake inhibitor. Its mechanism involves:
The elimination half-life of (E)-Desmethyldoxepin is approximately 31 hours, which is notably longer than that of its parent compound doxepin .
(E)-Desmethyldoxepin has several scientific applications:
(E)-Desmethyldoxepin (systematic name: (E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine) is the primary pharmacologically active metabolite of the tricyclic antidepressant doxepin. Its molecular formula is C₁₈H₁₉NO, with a molecular weight of 265.35 g/mol [7]. The compound features a dibenzoxepin tricyclic ring system connected to a propanamine side chain via a rigid carbon-carbon double bond. The (E) designation indicates that the highest-priority substituents (the dibenzoxepin ring and the propylamine chain) are positioned trans across this double bond [3] [6].
This stereochemical configuration forces the molecule into a near-planar arrangement, significantly influencing its receptor-binding kinetics. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the (E) isomer exhibits distinct spatial orientation compared to the (Z) isomer, particularly in the dihedral angle between the tricyclic system and the terminal amine group. This angle exceeds 150° in the (E) form, optimizing interactions with hydrophobic pockets in biological targets like the histamine H₁ receptor [6]. Analytically, separation of (E)- and (Z)-desmethyldoxepin is achieved via gas chromatography–mass spectrometry (GC–MS) with trifluoroacetic anhydride derivatization or stereoselective high-performance liquid chromatography (HPLC) using dynamically coated silica columns [6].
Table 1: Key Structural Attributes of (E)-Desmethyldoxepin
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₉NO |
Molecular Weight | 265.35 g/mol |
CAS Registry Number | 1225-56-5 |
Geometric Configuration | (E) (trans) across C11-Cγ bond |
Bond Angle (C11-Cγ-Cβ) | >150° |
Primary Analytical Methods | GC–MS (derivatized), Stereoselective HPLC |
Metabolic Formation
(E)-Desmethyldoxepin is predominantly generated in vivo via hepatic N-demethylation of the parent drug (E)-doxepin. This biotransformation is catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2D6, with minor contributions from CYP1A2 and CYP2C9 [4]. The reaction proceeds with retention of the (E) configuration, yielding the metabolite without geometric inversion [3].
Chemical Synthesis
De novo synthesis starts from the dibenzoxepin-11-one precursor. A Wittig reaction with (carbethoxymethylene)triphenylphosphine yields an (E/Z) unsaturated ester mixture, which is hydrolyzed and decarboxylated to the trans olefin. The side chain is then elongated via Mannich reaction with formaldehyde and methylamine, producing racemic (E)-desmethyldoxepin after purification [6]. Critical to isomer control is the use of polar aprotic solvents (e.g., dimethylformamide) during Wittig steps, favoring (E)-olefin formation through kinetic control [2].
Purification and Derivatization
Crude synthetic mixtures are purified via silica gel chromatography using ethyl acetate/n-heptane gradients, exploiting the slightly higher polarity of the (E) isomer [6]. For GC–MS quantification, derivatization with trifluoroacetic anhydride (TFAA) is employed. This targets the secondary amine group, forming a stable amide that enhances volatility and generates characteristic fragment ions (e.g., m/z 117 for the TFAA-derivatized molecule) without altering geometric configuration [6].
Table 3: Synthetic Approaches to (E)-Desmethyldoxepin
Method | Key Steps | Isomer Control Strategy |
---|---|---|
Hepatic Metabolism | CYP450-mediated N-demethylation of (E)-doxepin | Enzyme stereoselectivity preserves (E) configuration |
Chemical Synthesis | Wittig olefination → Hydrolysis → Mannich reaction | Aprotic solvents in Wittig step favor (E) olefin |
Derivatization (GC–MS) | TFAA treatment of secondary amine | Enhances detection without isomerization |
Pharmacological Activity
The (E) and (Z) isomers exhibit divergent biological activities. While both bind to the histamine H₁ receptor, the (Z)-desmethyldoxepin isomer demonstrates 2–3-fold higher affinity in rodent models of depression compared to the (E) isomer [3] [6]. This enhanced activity correlates with the (Z) isomer's ability to adopt a bent conformation that complements the receptor's ligand-binding pocket. Conversely, the near-planar (E) isomer shows moderately higher serotonin transporter (SERT) inhibition, contributing to its distinct pharmacological profile [4].
Metabolic Stability
In vitro studies using rat and human liver homogenates reveal that the (E) isomer undergoes faster oxidative metabolism than the (Z) counterpart. This is attributed to the sterically accessible allylic position in the (E) configuration, facilitating cytochrome P450-mediated hydroxylation [3]. Consequently, after administration of racemic doxepin (85:15 E:Z), plasma concentrations of (Z)-desmethyldoxepin persist longer, leading to a near 1:1 ratio of the metabolites despite the parent drug's isomer imbalance [5].
Analytical Differentiation
Separation of these isomers is essential for pharmacokinetic studies. Normal-phase HPLC with n-nonylamine-modified mobile phases achieves baseline resolution (resolution factor >1.5) but requires 12-hour column equilibration [6]. GC–MS after TFAA derivatization offers faster analysis (retention times: 11.2 min for (E) vs. 11.8 min for (Z)), leveraging subtle differences in van der Waals interactions with the stationary phase [6]. The (E) isomer consistently elutes before the (Z) isomer due to reduced molecular planarity, decreasing hydrophobic surface area [6].
Table 4: Comparative Properties of (E)- and (Z)-Desmethyldoxepin Isomers
Property | (E)-Desmethyldoxepin | (Z)-Desmethyldoxepin |
---|---|---|
Receptor Affinity | Moderate H₁ affinity; Higher SERT inhibition | High H₁ affinity (2–3× > E-isomer) |
Metabolic Rate (CYP450) | Faster hepatic clearance | Slower hydroxylation |
Plasma Ratio (Post-Doxepin) | ~50% of total desmethyldoxepin | ~50% of total desmethyldoxepin |
Chromatographic Elution | Earlier (e.g., GC–MS: 11.2 min; HPLC: 14.3 min) | Later (e.g., GC–MS: 11.8 min; HPLC: 16.1 min) |
Molecular Conformation | Near-planar (dihedral >150°) | Bent (dihedral ~30°) |
The geometric isomerism profoundly influences biological behavior. In vivo studies confirm no interconversion between (E) and (Z) configurations in mammals, confirming their discrete pharmacokinetic and pharmacodynamic profiles [3]. This stability underscores the importance of isomer-specific quantification in therapeutic drug monitoring and metabolic studies.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8